4-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyl]-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
Tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a tert-butyl group and a butyl chain linked to an isoindoline-1,3-dione moiety. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyl]-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Butyl Chain: The butyl chain is introduced via alkylation using butyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Isoindoline-1,3-dione Moiety: The isoindoline-1,3-dione moiety is attached through a nucleophilic substitution reaction using phthalimide and a suitable leaving group.
Final Protection Step: The tert-butyl group is introduced via a protection reaction using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the isoindoline-1,3-dione moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Methanol, dichloromethane, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyl]-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development and material science.
Properties
IUPAC Name |
tert-butyl 4-[4-(1,3-dioxoisoindol-2-yl)butyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)28-20(27)23-14-12-22(13-15-23)10-6-7-11-24-18(25)16-8-4-5-9-17(16)19(24)26/h4-5,8-9H,6-7,10-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSSZNZSUPSTEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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